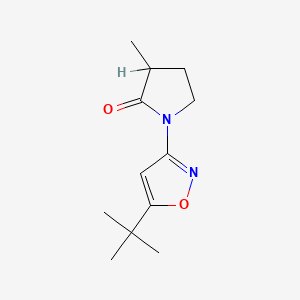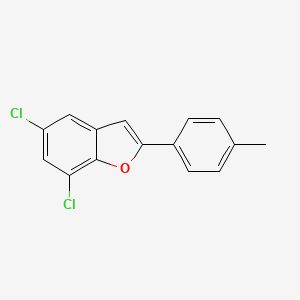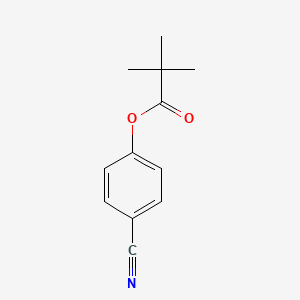
N-HYDROXY-DODECANAMIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxydodecanimidamide is an organic compound with the molecular formula C12H26N2O It is a derivative of dodecanimidamide, where a hydroxyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxydodecanimidamide typically involves the reaction of dodecanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product. The general reaction scheme is as follows:
Starting Materials: Dodecanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Dodecanimidamide is dissolved in the solvent, and hydroxylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N’-hydroxydodecanimidamide.
Industrial Production Methods: Industrial production of N’-hydroxydodecanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems.
Analyse Chemischer Reaktionen
Types of Reactions: N’-hydroxydodecanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo-dodecanimidamide.
Reduction: Formation of dodecanamine.
Substitution: Formation of alkyl or acyl derivatives of N’-hydroxydodecanimidamide.
Wissenschaftliche Forschungsanwendungen
N’-hydroxydodecanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N’-hydroxydodecanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
N’-hydroxydodecanimidamide can be compared with other similar compounds, such as:
N-hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
N-hydroxyphthalimide: Used as an oxidizing agent in organic synthesis.
N-hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: N’-hydroxydodecanimidamide is unique due to its specific structure, which combines the properties of both hydroxyl and imidamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
95500-20-2 |
|---|---|
Molekularformel |
C12H26N2O |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
N'-hydroxydodecanimidamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14-15/h15H,2-11H2,1H3,(H2,13,14) |
InChI-Schlüssel |
KVACUYQANHDHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8672753.png)









![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B8672833.png)
